molecular formula C21H25N3O2S B2952582 N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide CAS No. 1170392-82-1

N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2952582
CAS No.: 1170392-82-1
M. Wt: 383.51
InChI Key: GJYVKWAFBBNCIP-UHFFFAOYSA-N
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Description

N-(5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide is a compound featuring a blend of heterocyclic oxadiazole and adamantane structures. Known for its diverse applications in scientific research, it holds promise in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: Formation of 1,3,4-Oxadiazole Ring

    • React 4-(methylsulfanyl)benzyl chloride with hydrazine hydrate to form 4-(methylsulfanyl)benzyl hydrazine.

    • Cyclize this intermediate using carbon disulfide and potassium hydroxide to form 5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazole.

  • Step 2: Attachment of Adamantane

    • React the synthesized oxadiazole with 1-adamantane carboxylic acid chloride under basic conditions to form the target compound.

Industrial Production Methods:

  • Industrial production involves optimized reaction conditions to maximize yield and purity. Key steps include maintaining stringent temperature and pressure controls and using high-purity reagents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can oxidize methylsulfanyl groups to sulfoxides or sulfones.

  • Reduction: The oxadiazole ring can undergo reduction under specific conditions.

  • Substitution: Electrophilic or nucleophilic substitution on the benzyl or adamantane rings.

Common Reagents and Conditions:

  • Oxidation: Peracids for oxidation.

  • Reduction: Hydrazine or metal hydrides.

  • Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed:

  • Oxidation produces sulfoxides or sulfones.

  • Reduction products vary depending on reaction conditions.

  • Substitution products depend on the substituents introduced.

Scientific Research Applications

This compound is extensively studied for its potential in medicinal chemistry due to its unique structural attributes.

  • Chemistry:

    • Utilized in synthetic organic chemistry to develop novel heterocyclic compounds.

  • Biology:

    • Studied for its antimicrobial and antiviral properties.

  • Medicine:

    • Investigated as a potential drug candidate for various diseases.

  • Industry:

    • Used in the development of materials with specific electronic properties.

Mechanism of Action

Mechanism of Effects:

  • The compound interacts with biological targets through its oxadiazole ring and adamantane moiety.

Molecular Targets and Pathways:

  • Targets include enzyme active sites and membrane receptors.

  • Inhibits certain enzymes, affecting key biochemical pathways.

Comparison with Similar Compounds

  • N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)methanol

  • 1-adamantanecarboxylic acid

Uniqueness:

  • The presence of both the adamantane and oxadiazole units confers unique chemical and biological properties, such as enhanced stability and bioavailability, which distinguish it from other compounds.

Properties

IUPAC Name

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-27-17-4-2-13(3-5-17)9-18-23-24-20(26-18)22-19(25)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVKWAFBBNCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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